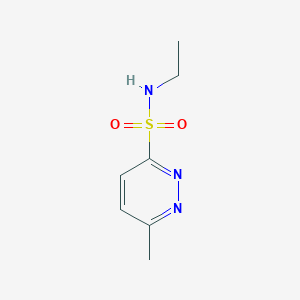
N-ethyl-6-methylpyridazine-3-sulfonamide
Description
N-Ethyl-6-methylpyridazine-3-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an ethyl group at the N-position and a methyl group at the 6-position. This compound belongs to a broader class of pyridazine sulfonamides, which are synthesized via sulfonylation reactions. A representative synthesis involves reacting a sulfonyl chloride derivative with a pyridazine-containing benzenesulfonamide precursor in pyridine at low temperatures, followed by acidic work-up and purification . The structural uniqueness of this compound lies in its substitution pattern, which may influence its physicochemical properties and biological activity compared to related analogs.
Propriétés
Formule moléculaire |
C7H11N3O2S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
N-ethyl-6-methylpyridazine-3-sulfonamide |
InChI |
InChI=1S/C7H11N3O2S/c1-3-8-13(11,12)7-5-4-6(2)9-10-7/h4-5,8H,3H2,1-2H3 |
Clé InChI |
IVDQARSLOSSFNA-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)C1=NN=C(C=C1)C |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-6-methylpyridazine-3-sulfonamide typically involves the reaction of 6-methylpyridazine-3-sulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired sulfonamide.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-6-methylpyridazine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of various alkyl or aryl substituted pyridazine derivatives.
Applications De Recherche Scientifique
N-ethyl-6-methylpyridazine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its antibacterial and antifungal properties, similar to other sulfonamide derivatives.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of N-ethyl-6-methylpyridazine-3-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit enzymes involved in folic acid synthesis. This inhibition disrupts the production of folic acid, which is essential for the growth and replication of microorganisms.
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues in the Pyridazine Sulfonamide Family
N-Ethyl-6-methylpyridazine-3-sulfonamide shares its pyridazine core with compounds such as 6-oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate (7a) , synthesized using similar methods . Key differences include:
- Substituent Position: The ethyl and methyl groups in this compound contrast with the methanesulfonate ester in compound 7a.
- Sulfonamide vs. Sulfonate Esters : The sulfonamide group in the target compound may confer greater metabolic stability compared to sulfonate esters, which are prone to hydrolysis.
Heterocyclic Sulfonamide Analogs
Novel sulfonamide analogs with indazole or benzene cores (e.g., N-substituted ethyl-1H-indazole-3-carboxylates) exhibit distinct biological profiles due to differences in heterocyclic architecture . For example:
- Indazole Derivatives : These compounds often target enzymes like carbonic anhydrases, whereas pyridazine sulfonamides may exhibit divergent binding modes due to the pyridazine ring’s electron-deficient nature.
- Substituent Effects : The ethyl group in this compound could reduce aqueous solubility compared to smaller substituents (e.g., methyl), a trend observed in related indazole sulfonamides .
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
- Synthesis Efficiency : The synthesis of this compound aligns with methods for pyridazine sulfonamides, but its ethyl substituent may require optimized reaction conditions to avoid steric hindrance during sulfonylation .
- The ethyl and methyl groups may enhance target selectivity compared to simpler analogs .
- Contradictions in Literature : Indazole-based sulfonamides prioritize carboxylate or hydroxamate groups for metal-binding, whereas pyridazine derivatives like this compound may rely on sulfonamide interactions for bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


